

CCT244747: A Comparative Guide to Its Kinase Selectivity Profile

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Compound of Interest		
Compound Name:	CCT244747	
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This guide provides a detailed comparison of the kinase selectivity profile of **CCT244747**, a potent and orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1). The information presented herein is supported by experimental data to offer an objective assessment of its performance against other kinases.

Quantitative Kinase Inhibition Profile

CCT244747 demonstrates high potency and selectivity for its primary target, CHK1, with an IC50 value of 8 nmol/L.[1][2] Its selectivity has been evaluated against a broad panel of human kinases, revealing a favorable profile with significantly lower activity against most other kinases.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **CCT244747** against its primary target and other key kinases.

Kinase Target	IC50 (nmol/L)	Fold Selectivity vs. CHK1
CHK1	8	1
FLT3	600	75
CHK2	>10,000	>1,250
CDK1	>10,000	>1,250



Data compiled from multiple sources.[1][2][3]

Furthermore, in a broad kinase screen at a concentration of 1 μ M, CCT244747 exhibited greater than 50% inhibition against only 8 out of 140 kinases.[1][2] At a higher concentration of 10 μ M, the inhibitor showed 80% or more inhibition against just 9 out of 121 kinases, underscoring its high selectivity.[1] Besides CHK1, other kinases that showed some degree of inhibition by CCT244747 at 1 μ M include IRAK1, TrKA, RSK, AMPK, NUAK1, Aurora B, and MAP4K.[1][2]

Experimental Protocols

The kinase selectivity of **CCT244747** was determined through a series of robust in vitro assays:

Radiometric Protein Phosphorylation Assay: The primary screening of **CCT244747** against a large panel of human kinases was conducted using a radiometric protein phosphorylation assay.[1] This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase. The assays were performed in the presence of ATP at a concentration approximate to the Km for each respective kinase, ensuring physiologically relevant conditions.[1] The percentage of remaining kinase activity was calculated to determine the inhibitory effect of **CCT244747**.[1]

Commercial Kinase Assay Kits: For specific kinases, commercially available assay kits were utilized. The IC50 value against FLT3 and CHK2 was determined using the Z'-Lyte assay from Invitrogen.[1][2] This assay is based on fluorescence resonance energy transfer (FRET) to measure kinase activity.

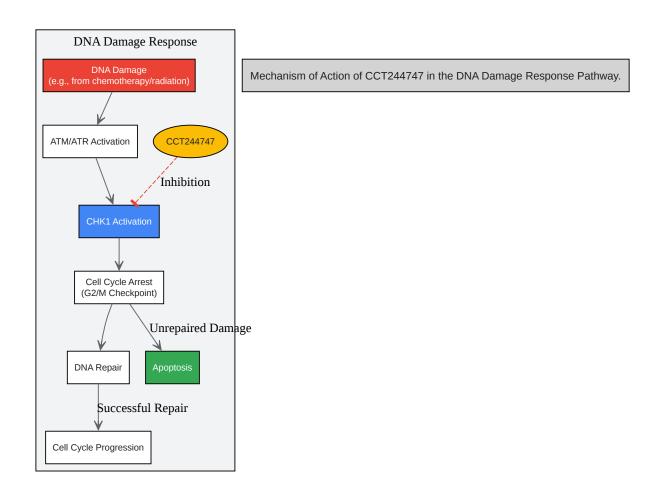
DELFIA Assay: The inhibitory activity against CDK1 was assessed using a DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) assay.[1][2][4] This time-resolved fluorescence-based assay provides a sensitive method for quantifying kinase activity.

Signaling Pathway and Mechanism of Action

CCT244747's primary target, CHK1, is a critical component of the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, leading to cell cycle arrest, primarily at the G2/M checkpoint. This pause allows time for DNA repair. By inhibiting CHK1, CCT244747 abrogates this checkpoint, causing cells with damaged DNA to prematurely enter mitosis, a process that ultimately leads to mitotic



catastrophe and apoptosis. This mechanism of action makes **CCT244747** a potent sensitizer to genotoxic cancer therapies.



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Caption: Mechanism of Action of CCT244747.



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